3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid
Overview
Description
3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a tert-butoxy group, an oxopropylthio group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide. This reaction is typically conducted at elevated temperatures, around 80°C, to facilitate the formation of the desired benzoic acid derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions using similar reagents and conditions as those employed in laboratory synthesis. The process is optimized for higher yields and efficiency, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .
Scientific Research Applications
3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butoxybenzoic acid
- 3-Oxopropylthio benzoic acid
- Tert-butyl benzoate
Uniqueness
3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid is unique due to the combination of its tert-butoxy, oxopropylthio, and benzoic acid moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylmethyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4S/c1-15(2,3)19-13(16)7-8-20-10-11-5-4-6-12(9-11)14(17)18/h4-6,9H,7-8,10H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRDQQBNWROZLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCSCC1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.